molecular formula C15H19NO4 B13694829 1-(Ethoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid

1-(Ethoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid

Cat. No.: B13694829
M. Wt: 277.31 g/mol
InChI Key: JXQUBTSKLDGJRF-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid is a complex organic compound that belongs to the piperidine family This compound is characterized by the presence of an ethoxycarbonyl group and a phenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

  • 1-(Ethoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
  • 1-(Methoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid
  • 1-(Ethoxycarbonyl)-3-(4-methylphenyl)piperidine-4-carboxylic Acid

Comparison: 1-(Ethoxycarbonyl)-3-phenylpiperidine-4-carboxylic Acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in its interactions with biological targets .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

1-ethoxycarbonyl-3-phenylpiperidine-4-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-2-20-15(19)16-9-8-12(14(17)18)13(10-16)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)

InChI Key

JXQUBTSKLDGJRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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